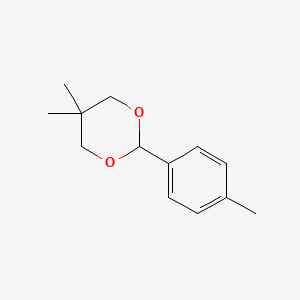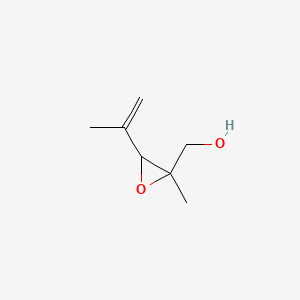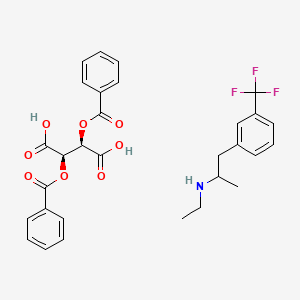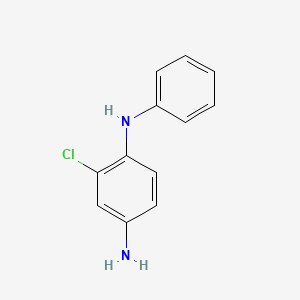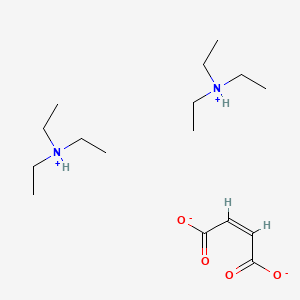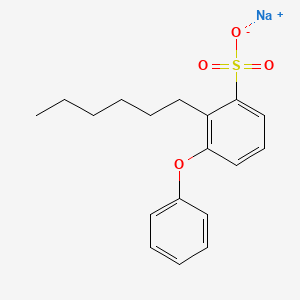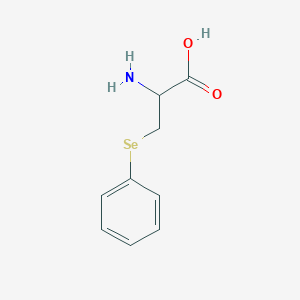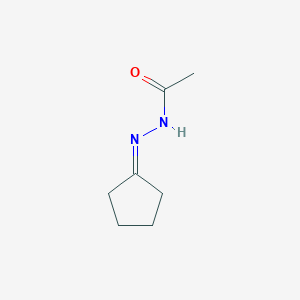
CID 87198188
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE: is a specialized organosilane compound characterized by its unique structure, which includes a perfluorinated alkyl chain. This compound is known for its hydrophobic and oleophobic properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE typically involves the hydrosilylation reaction of a perfluorinated alkene with diisopropylsilane. The reaction is usually catalyzed by a platinum-based catalyst under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to create hydrophobic and oleophobic surfaces.
Biology: The compound is employed in the development of bio-compatible coatings for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: The compound is used in the production of non-stick coatings and water-repellent materials
Wirkmechanismus
The mechanism by which DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE exerts its effects is primarily through the formation of a monolayer on surfaces. The perfluorinated alkyl chain provides a low surface energy, resulting in hydrophobic and oleophobic properties. This monolayer formation is facilitated by the silane group’s ability to form strong bonds with various substrates .
Vergleich Mit ähnlichen Verbindungen
- DIISOPROPYL-(1H,1H,2H,2H-PERFLUOROOCTYL)SILANE
- DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODECYL)SILANE
Comparison: While DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE shares similarities with other perfluorinated silanes, its longer perfluorinated chain provides enhanced hydrophobic and oleophobic properties. This makes it more effective in applications requiring extreme water and oil repellency .
Eigenschaften
Molekularformel |
C18H18F21Si |
|---|---|
Molekulargewicht |
661.4 g/mol |
InChI |
InChI=1S/C18H18F21Si/c1-7(2)40(8(3)4)6-5-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
FPYFSTKDPJPZBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



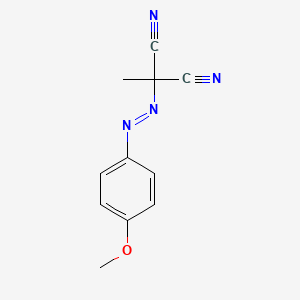
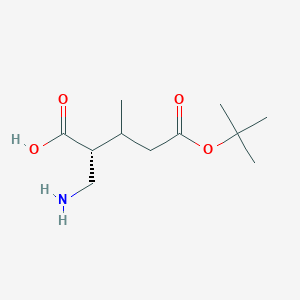
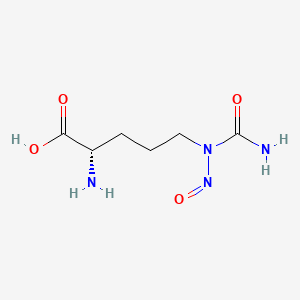
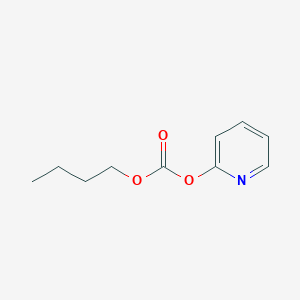
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
